cis-3,3,5-Trimethylcyclohexanol
Overview
Description
cis-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C9H18O. It is a stereoisomer of 3,3,5-trimethylcyclohexanol, which exists in both cis and trans forms. This compound is known for its minty flavor and is used as a precursor in the synthesis of various chemicals, including vasodilators and sunscreen components .
Mechanism of Action
Target of Action
It is known that this compound is a precursor to the vasodilator cyclandelate , suggesting that it may interact with vascular smooth muscle cells or endothelial cells.
Mode of Action
As a precursor to cyclandelate, it may be involved in the dilation of blood vessels, potentially through the relaxation of smooth muscle cells
Biochemical Pathways
Given its role as a precursor to cyclandelate, it may be involved in pathways related to vasodilation and blood flow regulation .
Result of Action
As a precursor to cyclandelate, it may contribute to the dilation of blood vessels, potentially improving blood flow .
Biochemical Analysis
Biochemical Properties
Cis-3,3,5-Trimethylcyclohexanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This compound serves as a substrate for this enzyme, leading to the formation of its corresponding ketone. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress response and detoxification processes. In certain cell types, this compound has been observed to alter the activity of key signaling molecules such as protein kinases, thereby impacting cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be metabolized efficiently. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form corresponding ketones and other metabolites. These metabolic reactions require cofactors such as NADPH and oxygen. The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of isophorone in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity of the desired cis isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3,3,5-Trimethylcyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Various alcohol derivatives
Substitution: Halogenated compounds
Scientific Research Applications
cis-3,3,5-Trimethylcyclohexanol has several applications in scientific research:
Comparison with Similar Compounds
trans-3,3,5-Trimethylcyclohexanol: Another stereoisomer with similar chemical properties but different spatial arrangement.
3,3,5-Trimethylcyclohexanone: A related compound with a ketone functional group instead of a hydroxyl group.
Homosalate: A derivative used in sunscreens.
Uniqueness: cis-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. Its cis configuration makes it distinct from its trans counterpart, affecting its physical and chemical properties .
Properties
IUPAC Name |
(1S,5S)-3,3,5-trimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047570 | |
Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-48-2, 54352-41-9 | |
Record name | cis-3,3,5-Trimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,5-Trimethylcyclohexanol, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,5-Trimethylcyclohexanol, (1S-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054352419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(1S,5S)-3,3,5-Trimethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T046ESA4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL, (1S-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDR490W8PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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